An In--Depth Technical Guide to Methyl Diphenylphosphite (CAS 3577-87-5): Properties, Synthesis, and Applications
An In--Depth Technical Guide to Methyl Diphenylphosphite (CAS 3577-87-5): Properties, Synthesis, and Applications
Introduction
Methyl diphenylphosphite, registered under CAS number 3577-87-5, is a versatile organophosphorus compound belonging to the phosphite ester class.[1] Characterized by a central phosphorus(III) atom bonded to a methoxy group and two phenoxy groups, this reagent serves as a critical building block and intermediate in a wide array of chemical transformations.[1][2] Its unique electronic and steric properties make it a valuable tool for researchers in organic synthesis, polymer science, and drug development. This guide provides a comprehensive technical overview of methyl diphenylphosphite, delving into its physicochemical properties, synthetic methodologies, key reaction mechanisms, and practical applications, with a strong emphasis on safety and handling protocols required for its effective use in a laboratory setting.
Part 1: Physicochemical Properties and Specifications
Methyl diphenylphosphite is a colorless to pale yellow liquid with a distinct odor.[1] It is relatively insoluble in water but exhibits moderate to high solubility in common organic solvents such as chloroform, dichloromethane, methanol, and ethyl acetate.[1] Its susceptibility to moisture and air necessitates handling and storage under an inert atmosphere to prevent degradation.[3]
Table 1: Key Physicochemical Properties of Methyl Diphenylphosphite
| Property | Value | Source(s) |
| CAS Number | 3577-87-5 | [2] |
| Molecular Formula | C₁₃H₁₃O₃P | [2][3] |
| Molecular Weight | 248.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 335 °C (atm); 165.5-166.5 °C @ 12 Torr | [3] |
| Density | 1.164 g/cm³ | |
| Synonyms | Phosphorous acid, methyl diphenyl ester; Diphenyl methyl phosphite | [1][2] |
| Sensitivity | Air and moisture sensitive; Hygroscopic | [3] |
Part 2: Synthesis, Purification, and Characterization
The synthesis of methyl diphenylphosphite, like other mixed phosphite esters, is typically achieved by the sequential reaction of phosphorus trichloride with the corresponding alcohols or phenols. A common and logical laboratory-scale approach involves the reaction of diphenyl phosphorochloridite with methanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of Methyl Diphenylphosphite
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Reagents & Equipment: Diphenyl phosphorochloridite, anhydrous methanol, anhydrous triethylamine (TEA), anhydrous diethyl ether (or toluene), Schlenk flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, vacuum distillation apparatus.
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Procedure:
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Assemble a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar and a dropping funnel.
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Charge the flask with diphenyl phosphorochloridite and anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
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Prepare a solution of anhydrous methanol and anhydrous triethylamine in anhydrous diethyl ether and add it to the dropping funnel.
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Add the methanol/TEA solution dropwise to the stirred solution of diphenyl phosphorochloridite over 1 hour, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride precipitate will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Filter the mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
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Purify the resulting crude oil by vacuum distillation (e.g., at ~166 °C / 12 Torr) to yield pure methyl diphenylphosphite.
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Causality in Experimental Design:
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Anhydrous Conditions: The exclusion of water is critical because the starting material (diphenyl phosphorochloridite) and the product are highly susceptible to hydrolysis, which would lead to the formation of undesired phosphoric acid byproducts.
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Inert Atmosphere (Nitrogen/Argon): The phosphorus(III) center is prone to oxidation by atmospheric oxygen to form the corresponding phosphate. Performing the reaction under an inert atmosphere preserves the desired oxidation state.
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Use of Triethylamine: Triethylamine acts as an HCl scavenger. Its role is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.
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Vacuum Distillation: This purification method is ideal for high-boiling, thermally sensitive liquids, allowing for distillation at a lower temperature to prevent decomposition.
Part 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of methyl diphenylphosphite is dominated by the lone pair of electrons on the phosphorus(III) center, making it an excellent nucleophile. This property is the foundation for its utility in several cornerstone reactions in organic synthesis.
The Michaelis-Arbuzov Reaction
A hallmark reaction of trialkyl phosphites is the Michaelis-Arbuzov reaction, which is a powerful method for forming carbon-phosphorus bonds to generate phosphonates.[4] In this reaction, the phosphite attacks an alkyl halide, leading to a quasi-phosphonium salt intermediate that subsequently undergoes dealkylation to yield the thermodynamically stable pentavalent phosphonate.
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Nucleophilic Attack: The phosphorus lone pair of methyl diphenylphosphite attacks the electrophilic carbon of an alkyl halide (e.g., iodomethane), displacing the halide ion to form a methyltriphenoxyphosphonium iodide intermediate.
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Dealkylation (SN2): The displaced halide ion then attacks one of the ester groups. In the case of methyl diphenylphosphite reacting with iodomethane, the iodide ion will preferentially attack the methyl group of the phosphonium intermediate, as it is the most sterically accessible and electrophilic carbon.
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Product Formation: This SN2 displacement yields the stable diphenyl methylphosphonate and a new alkyl halide (in this case, methyl iodide).
Conclusion
Methyl diphenylphosphite is a potent and versatile organophosphorus reagent with significant applications in synthetic and industrial chemistry. Its utility in forming C-P bonds through reactions like the Michaelis-Arbuzov, its potential as a ligand in catalysis, and its role as a polymer stabilizer underscore its importance. However, its hazardous nature demands strict adherence to safety and handling protocols. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively and safely leverage the unique chemical properties of methyl diphenylphosphite in their work.
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-ORCA - Cardiff University. Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Link
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ChemicalBook. (2025, December 31). DIPHENYL METHYLPHOSPHONATE. Link
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